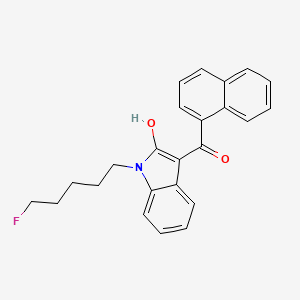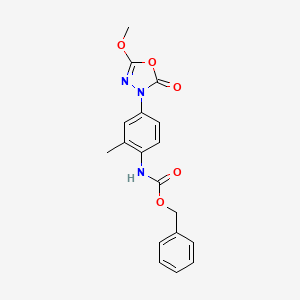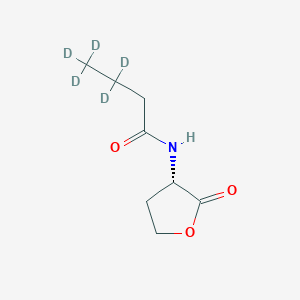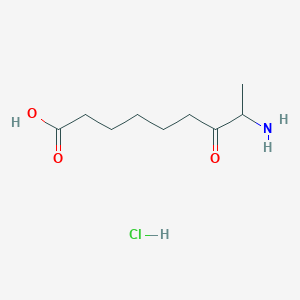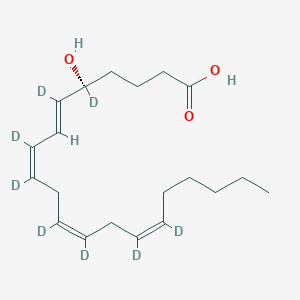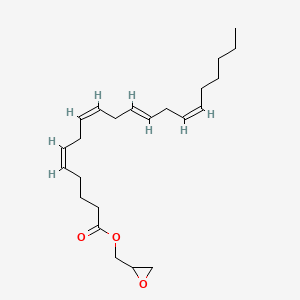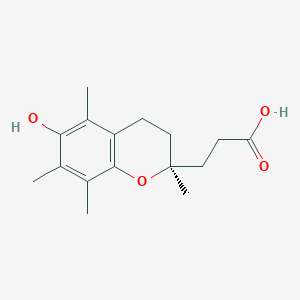
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid, also known as Trolox, is a water-soluble analog of vitamin E. This compound is widely recognized for its potent antioxidant properties, which make it valuable in various scientific and industrial applications. Trolox is commonly used as a standard in antioxidant assays to measure the antioxidant capacity of different substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetramethylhydroquinone.
Cyclization: This intermediate undergoes cyclization with acetic anhydride to form 2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 6-position.
Carboxylation: Finally, the propanoic acid side chain is introduced through a carboxylation reaction.
Industrial Production Methods
In industrial settings, the production of Trolox is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing crystallization and recrystallization techniques to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in antioxidant assays to evaluate the antioxidant capacity of various compounds.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and food products to enhance their antioxidant properties.
Mécanisme D'action
The antioxidant activity of 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid is primarily due to its ability to scavenge free radicals. It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin E (α-Tocopherol): Another potent antioxidant, but less water-soluble compared to Trolox.
Ascorbic Acid (Vitamin C): A water-soluble antioxidant with different mechanisms of action.
Glutathione: A tripeptide with antioxidant properties, but with a different structure and function.
Uniqueness
3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid is unique due to its water solubility and potent antioxidant activity, making it versatile for various applications where other antioxidants might not be as effective.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
3-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18)/t16-/m0/s1 |
Clé InChI |
AXODOWFEFKOVSH-INIZCTEOSA-N |
SMILES isomérique |
CC1=C(C2=C(CC[C@@](O2)(C)CCC(=O)O)C(=C1O)C)C |
SMILES canonique |
CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




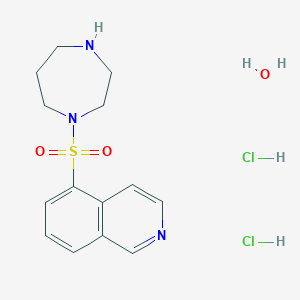
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)

